4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one
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Overview
Description
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is an organic compound with the molecular formula C9H10O2. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with hydroxy, methyl, and propadienyl groups. It is a yellow oily liquid that is insoluble in water but soluble in organic solvents like benzene and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylfuran, which undergoes a Vilsmeier reaction to produce 5-methylfurfural.
Grignard Reaction: 5-Methylfurfural is then reacted with a Grignard reagent, such as allylmagnesium bromide, to form 2-(1-hydroxy-3-butenyl)-5-methylfuran.
Molecular Rearrangement: The intermediate undergoes molecular rearrangement in the presence of an acidic buffer solution to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The process involves:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acids are used under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentenes.
Scientific Research Applications
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences metabolic pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but with an allyl group instead of a propadienyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Lacks the propadienyl group, making it less reactive in certain chemical reactions
Uniqueness: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is unique due to its propadienyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
77087-28-6 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h4,8,10H,1,5H2,2H3 |
InChI Key |
GECSABNZXSFDII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1O)C=C=C |
Origin of Product |
United States |
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